molecular formula C11H10ClNO2S B1613556 Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate CAS No. 309915-20-6

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

Cat. No.: B1613556
CAS No.: 309915-20-6
M. Wt: 255.72 g/mol
InChI Key: SVIOIQKLBHHYPL-UHFFFAOYSA-N
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Description

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a chloro substituent at the 6-position, a methylthio group at the 3-position, and a carboxylate ester at the 5-position, making it a unique and versatile molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable indole derivative.

    Chlorination: The indole derivative undergoes chlorination at the 6-position using reagents like thionyl chloride or phosphorus pentachloride.

    Methylthiolation: The chlorinated intermediate is then reacted with a methylthiolating agent, such as methylthiol or dimethyl disulfide, to introduce the methylthio group at the 3-position.

    Esterification: Finally, the carboxylate ester is introduced at the 5-position through esterification using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated indole derivatives.

    Substitution: Amino or thio-substituted indole derivatives.

Scientific Research Applications

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-1H-indole-5-carboxylate: Lacks the methylthio group at the 3-position.

    Methyl 3-(methylthio)-1H-indole-5-carboxylate: Lacks the chloro group at the 6-position.

    Methyl 6-chloro-3-(methylthio)-1H-indole: Lacks the carboxylate ester at the 5-position.

Uniqueness

Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate is unique due to the presence of all three functional groups (chloro, methylthio, and carboxylate ester) on the indole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 6-chloro-3-methylsulfanyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c1-15-11(14)6-3-7-9(4-8(6)12)13-5-10(7)16-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIOIQKLBHHYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C(=C1)C(=CN2)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634747
Record name Methyl 6-chloro-3-(methylsulfanyl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309915-20-6
Record name Methyl 6-chloro-3-(methylsulfanyl)-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 2
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 3
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 4
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 5
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate
Reactant of Route 6
Methyl 6-chloro-3-(methylthio)-1H-indole-5-carboxylate

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